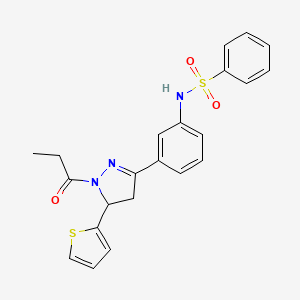

N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-2-22(26)25-20(21-12-7-13-29-21)15-19(23-25)16-8-6-9-17(14-16)24-30(27,28)18-10-4-3-5-11-18/h3-14,20,24H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCACWVEQNCWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a propionyl group and a thiophene moiety, linked to a benzenesulfonamide group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides, including those with pyrazole structures, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | S. pneumoniae | 0.0033 |

| Compound B | Staphylococcus epidermidis | 0.030 |

| Compound C | Streptococcus pyogenes | 0.060 |

Antileishmanial Activity

A series of pyrazole derivatives were evaluated for their antileishmanial activity against Leishmania species. The results demonstrated that certain derivatives exhibited IC50 values as low as 0.059 mM against L. infantum, indicating promising potential for treating leishmaniasis .

Table 2: Antileishmanial Activity of Pyrazole Derivatives

| Compound | Target Species | IC50 (mM) |

|---|---|---|

| Compound D | L. infantum | 0.059 |

| Compound E | L. amazonensis | 0.070 |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways in pathogens:

- Enzyme Inhibition : Similar sulfonamide derivatives have been shown to act as inhibitors of carbonic anhydrase and cyclooxygenase enzymes, which are crucial in various physiological processes and disease mechanisms .

- Cellular Interaction : The compound may interact with cellular receptors or proteins involved in pathogen survival and replication, leading to reduced viability.

Case Studies

Several studies have explored the pharmacological profiles of sulfonamide derivatives:

- Cardiovascular Effects : One study examined the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts, suggesting potential cardiovascular benefits .

- Cytotoxicity Evaluations : Cytotoxicity assays indicated that certain pyrazole sulfonamides possess selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds containing sulfonamide and pyrazole moieties exhibit promising anticancer activity. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In silico molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Preliminary tests indicate that N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Synthesis Methodology

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Formation of the Pyrazole Ring : Utilizing propionyl derivatives and thiophenes in the presence of appropriate catalysts.

- Sulfonamide Formation : The final step often involves the reaction of the synthesized pyrazole with sulfonamide reagents under acidic or basic conditions to yield the target compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

- Substitution Patterns : Variations in the substitution on the thiophene and pyrazole rings can significantly impact potency.

- Electronic Properties : The electron-withdrawing or donating nature of substituents can alter the compound's reactivity and interaction with biological targets.

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that modifications to the pyrazole ring led to enhanced anticancer properties in vitro against various cancer cell lines. The study highlighted specific derivatives that exhibited IC50 values in the low micromolar range.

Case Study 2: Anti-inflammatory Potential

Research conducted by MDPI indicated that certain derivatives of benzenesulfonamides showed promising results as inhibitors of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in chronic inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Values estimated based on structural features.

- Acyl Groups: The propionyl group (C₃H₅O) in the target compound provides moderate lipophilicity and chain flexibility, balancing solubility and membrane permeability. Acetyl (C₂H₃O) in the pyrazolone analogue lowers molecular weight and logP, favoring solubility but possibly reducing tissue penetration .

Aryl Substituents :

Sulfonamide Position :

Physicochemical and Pharmacokinetic Implications

Lipophilicity (logP) :

The target compound’s logP (~3.2) suggests moderate membrane permeability, intermediate between the highly polar pyrazolone analogue (logP ~1.5) and the more lipophilic CCG-28511 (logP ~3.8). This balance may optimize blood-brain barrier penetration or oral bioavailability.- Smaller analogues like the pyrazolone derivative (MW ~265.3) align better with traditional guidelines .

Computational Insights

Wavefunction analysis tools like Multiwfn can predict electronic properties critical for binding:

- Electrostatic Potential (ESP): The thiophene’s sulfur atom may create localized negative ESP regions, favoring interactions with cationic residues in target proteins.

- Bond Order Analysis : The dihydropyrazole ring’s C–N bonds likely exhibit partial double-bond character, rigidifying the structure and reducing conformational entropy upon binding.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (e.g., reaction temperature, catalyst loading, solvent polarity) to identify optimal conditions . Computational reaction path searches, such as those using quantum chemical calculations, can further narrow down viable pathways by predicting activation energies and intermediates .

Q. How can researchers characterize the compound’s physicochemical properties (e.g., solubility, stability) for in vitro studies?

- Methodological Answer :

- Solubility : Use reverse-phase HPLC with a gradient elution system to determine solubility in aqueous buffers or organic solvents, referencing logP values (e.g., XlogP ≈ 3, as seen in structurally similar sulfonamides) .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions, monitoring degradation via LC-MS or NMR .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Follow institutional Chemical Hygiene Plans (e.g., OSHA/GBZ standards) for handling sulfonamides, including fume hood use, PPE (gloves, lab coats), and waste disposal .

- Reference safety data from analogous compounds (e.g., density ~1.5 g/cm³, hydrogen-bonding capacity: 1 donor/5 acceptors) to assess flammability or reactivity risks .

Q. How can biological activity be preliminarily assessed for this compound?

- Methodological Answer : Use high-throughput screening (HTS) assays targeting receptors or enzymes structurally related to the pyrazoline-sulfonamide scaffold (e.g., cyclooxygenase inhibition). Validate hits with dose-response curves (IC₅₀) and compare to known inhibitors .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction byproducts)?

- Methodological Answer :

- Apply density functional theory (DFT) to model competing reaction pathways and identify low-energy intermediates that may explain byproducts. Cross-validate with experimental MS/MS fragmentation patterns .

- Use Bayesian statistical analysis to quantify uncertainties in kinetic data, reconciling discrepancies between predicted and observed yields .

Q. What advanced analytical techniques are suitable for elucidating stereochemical or conformational dynamics?

- Methodological Answer :

- Stereochemistry : Perform X-ray crystallography (as in ) or NOESY NMR to resolve diastereomers in the 4,5-dihydropyrazole ring.

- Conformational Analysis : Use molecular dynamics (MD) simulations with explicit solvent models to study rotational barriers in the thiophen-2-yl and benzenesulfonamide moieties .

Q. How can researchers design experiments to investigate metabolic stability or toxicity?

- Methodological Answer :

- Metabolism : Use hepatic microsomal assays (human/rat) with LC-HRMS to identify phase I/II metabolites. Compare metabolic clearance rates to structural analogs (e.g., PubChem ID 6426663) .

- Toxicity : Apply transcriptomic profiling (RNA-seq) in cell lines to detect pathways affected by prolonged exposure (e.g., oxidative stress, apoptosis) .

Q. What methodologies are effective for analyzing reaction byproducts during scale-up synthesis?

- Methodological Answer :

- Use preparative HPLC or centrifugal partition chromatography (CPC) to isolate trace byproducts. Characterize structures via HRMS and 2D NMR (HSQC, HMBC) .

- Implement process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring of impurity formation during continuous flow synthesis .

Q. How can cross-disciplinary approaches (e.g., materials science) enhance applications of this compound?

- Methodological Answer :

- Explore its use in metal-organic frameworks (MOFs) by functionalizing the sulfonamide group for gas adsorption studies. Characterize porosity via BET surface area analysis .

- Investigate photophysical properties (e.g., fluorescence quenching by thiophene) for sensor development using time-resolved spectroscopy .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.